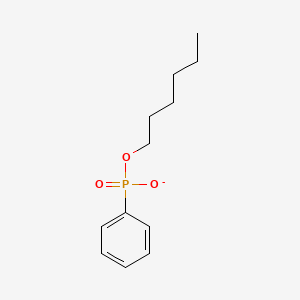

Hexyl phenylphosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

66170-45-4 |

|---|---|

Molecular Formula |

C12H18O3P- |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

hexoxy(phenyl)phosphinate |

InChI |

InChI=1S/C12H19O3P/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14)/p-1 |

InChI Key |

UEKWYRXXACHNAS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCOP(=O)(C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Hexyl Phenylphosphonate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, providing detailed information about the local chemical environment of specific nuclei such as ¹H, ³¹P, and ¹³C.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides precise information on the structure of the hexyl and phenyl groups in Hexyl Phenylphosphonate (B1237145). The spectrum is characterized by distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the hexyl chains.

The phenyl protons typically appear in the downfield region of the spectrum, generally between 7.4 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. These signals often present as complex multiplets resulting from coupling with both adjacent protons and the phosphorus nucleus.

The protons of the hexyl ester groups are observed in the upfield region. The protons on the carbon adjacent to the oxygen atom (P-O-CH₂-) are the most deshielded of the alkyl chain, typically appearing around 3.9-4.2 ppm as a multiplet due to coupling with both the phosphorus nucleus and the protons on the adjacent methylene (B1212753) group. The signals for the other methylene groups of the hexyl chain appear further upfield, between approximately 1.2 and 1.7 ppm, while the terminal methyl (CH₃) protons are the most shielded, appearing as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Hexyl Phenylphosphonate Data is extrapolated from known values for similar alkyl phenylphosphonates.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Phenyl (aromatic) | 7.4 - 7.8 | Multiplet | H-H, P-H |

| Methylene (P-O-CH₂) | 3.9 - 4.2 | Multiplet | H-H, P-H |

| Methylene (-(CH₂)₄-) | 1.2 - 1.7 | Multiplet | H-H |

| Methyl (-CH₃) | ~0.9 | Triplet | H-H |

Phosphorus-31 (³¹P) NMR for Reaction Monitoring and Structural Assignment

Phosphorus-31 (³¹P) NMR is a highly effective and direct method for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of ³¹P. huji.ac.il For dialkyl phenylphosphonates, the ³¹P nucleus gives rise to a single, sharp resonance in a characteristic chemical shift range, typically between +16 and +22 ppm relative to an 85% H₃PO₄ standard. The exact chemical shift is sensitive to the nature of the alkyl groups and the electronic environment of the phosphorus atom.

This technique is invaluable for reaction monitoring. For instance, in the synthesis of this compound from the reaction of phenylphosphonic dichloride and hexanol, the disappearance of the starting material's ³¹P signal and the appearance of the product's characteristic singlet confirms the reaction's progression and completion.

Furthermore, ³¹P NMR is crucial for structural assignment. The observed chemical shift confirms the pentavalent state of the phosphorus atom within the phosphonate (B1237965) moiety. In studies involving the formation of metal complexes, coordination of the phosphonate oxygen to a metal center typically induces a significant change in the ³¹P chemical shift, providing direct evidence of complexation and information about the binding mode.

Table 2: Typical ³¹P NMR Chemical Shift Ranges

| Phosphorus Compound Type | Typical Chemical Shift (δ, ppm) |

| Dialkyl Phenylphosphonates | +16 to +22 |

| Phosphonium (B103445) Salts | +24 to +40 |

| Trialkylphosphines | -20 to -62 |

| Phosphoric Acid (Reference) | 0 |

Carbon-13 (¹³C) Magic Angle Spinning (MAS) NMR for Solid-State Materials

For the analysis of solid-state materials, such as polymers incorporating this compound or its solid-phase complexes, Carbon-13 (¹³C) Magic Angle Spinning (MAS) NMR is a powerful tool. This technique overcomes the line broadening effects typically seen in solid samples, providing high-resolution spectra.

The ¹³C MAS NMR spectrum of a material containing this compound would display distinct resonances for the carbons of the phenyl ring and the hexyl chains. The aromatic carbons typically resonate in the 128-135 ppm range. The carbon atom directly bonded to the phosphorus (C-P) can be identified by its characteristic coupling to the ³¹P nucleus (J-coupling), which often results in a doublet. acs.org

The aliphatic carbons of the hexyl group would appear in the upfield region (10-70 ppm). The carbon adjacent to the oxygen (P-O-C H₂) is the most deshielded, appearing around 60-70 ppm, and also exhibits coupling to the phosphorus atom. The remaining methylene carbons and the terminal methyl carbon would resonate at higher fields. Solid-state NMR can be used to probe the local structure and dynamics within materials, providing insights into molecular packing, conformational changes, and the nature of interactions between the phosphonate and a host matrix. acs.orgosti.govnih.gov

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound in a Solid Matrix

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl (C-P) | 128 - 132 | Shows J-coupling with ³¹P |

| Phenyl (other) | 128 - 135 | Multiple signals expected |

| Methylene (P-O-CH₂) | 60 - 70 | Shows J-coupling with ³¹P |

| Methylene (-(CH₂)₄-) | 20 - 40 | Multiple signals expected |

| Methyl (-CH₃) | ~14 | Terminal carbon signal |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are essential for identifying functional groups and probing the binding interactions within molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Binding Modes

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the key functional groups within this compound. The spectrum is characterized by several strong absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature is the strong P=O (phosphoryl) stretching vibration, which typically appears in the range of 1240-1270 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The P-O-C (alkyl) and P-C (phenyl) stretching vibrations give rise to strong bands in the 950-1070 cm⁻¹ and 700-800 cm⁻¹ regions, respectively. researchgate.net Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl groups appears just below 3000 cm⁻¹. vscht.cz

FTIR is particularly useful for studying the formation of complexes. When the phosphoryl oxygen of this compound coordinates to a metal ion, the P=O bond is weakened. This weakening results in a shift of the P=O stretching band to a lower frequency (a redshift), providing clear evidence of the binding event and insights into the coordination mode. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Hexyl Chains | 2850 - 2960 | Strong |

| P=O Stretch | Phosphoryl | 1240 - 1270 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1400 - 1500 | Medium |

| P-O-C Stretch | Phosphonate-Ester | 950 - 1070 | Strong |

| P-C Stretch | Phenyl-Phosphorus | 700 - 800 | Medium |

Variable Temperature-Diffuse Reflectance Infrared Fourier Transform Spectroscopy (VT-DRIFTS)

Variable Temperature-Diffuse Reflectance Infrared Fourier Transform Spectroscopy (VT-DRIFTS) is a specialized technique used to study changes in solid materials as a function of temperature. This method is highly applicable for investigating the thermal stability and decomposition pathways of this compound, particularly when it is incorporated into solid matrices or used as a flame retardant. nih.govnih.gov

By gradually heating a sample of the material and collecting FTIR spectra at different temperatures, one can monitor the disappearance of characteristic phosphonate bands and the appearance of new bands corresponding to degradation products. shu.ac.ukjlu.edu.cnresearchgate.net For instance, the initial stages of thermal degradation of an alkyl phosphonate often involve the elimination of an alkene and the formation of a phosphonic acid. This process would be observable in the VT-DRIFTS experiment by a decrease in the intensity of the aliphatic C-H and P-O-C bands and the emergence of a broad O-H stretching band characteristic of the acid. This provides valuable mechanistic information on how the compound behaves under thermal stress.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a cornerstone analytical technique for the determination of the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, both powder and single-crystal XRD methods provide invaluable insights into their solid-state structures, from the layered arrangements of intercalation compounds to the precise coordination of ligands in complex molecular clusters.

Powder X-ray diffraction (PXRD) is a primary tool for characterizing polycrystalline materials, including layered metal phosphonate structures. Metal phosphonates often form two-dimensional (2D) layered frameworks where inorganic layers of metal ions are bridged by the oxygen atoms of the phosphonate groups. The organic moieties—in this case, the phenyl and hexyl groups of this compound—extend into the interlayer space, creating an organic bilayer.

The intercalation of guest molecules into the van der Waals gap between these layers causes a change in the interlayer distance, which can be directly observed and quantified by PXRD. The technique is particularly effective for confirming the successful incorporation of guest species and for determining the orientation and arrangement of the intercalated molecules. The analysis focuses on the position of the (00l) diffraction peaks in the low-angle region of the diffractogram. A shift of these peaks to lower 2θ values indicates an expansion of the interlayer spacing (d-spacing).

For instance, the intercalation of primary n-alkylamines into layered metal phosphonate structures demonstrates a systematic increase in the interlayer distance with the increasing chain length of the amine. This is a phenomenon well-documented for related phenylphosphonate and phenylarsonate systems. ias.ac.in The PXRD patterns of such intercalates provide clear evidence of structural modification and are crucial for the initial characterization of these hybrid materials. ias.ac.in

Table 1: Hypothetical PXRD Data for a Layered Zinc this compound and its Intercalation Compound with Octylamine

| Sample | Principal (001) Peak Position (2θ) | Interlayer Spacing (d, Å) | Change in Spacing (Δd, Å) |

| Layered Zn-Hexyl Phenylphosphonate (Host) | 5.80° | 15.22 | - |

| Octylamine-intercalated Zn-Hexyl Phenylphosphonate | 3.98° | 22.18 | +6.96 |

Note: Data are hypothetical and for illustrative purposes.

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail for structural elucidation, providing precise atomic coordinates, bond lengths, and bond angles. For discrete molecules like metal oxo clusters, SCXRD is the definitive method for determining the three-dimensional structure and understanding the coordination chemistry of ligands such as this compound. researchgate.net

When this compound acts as a ligand coordinating to a metal oxo cluster, SCXRD can unambiguously determine its binding mode. The phosphonate group (–PO₃²⁻) can coordinate to metal centers in various ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Two oxygen atoms bind to the same metal center.

Bidentate Bridging: Two oxygen atoms bind to two different metal centers.

Tridentate Bridging: All three oxygen atoms bind to different metal centers.

Table 2: Representative Crystallographic Data for a Hypothetical Metal Oxo Cluster with a this compound Ligand

| Parameter | Value |

| Chemical Formula | [Mo₆O₁₈(O₃PC₆H₅(CH₂)₅CH₃)]²⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 10.54, b = 15.21, c = 12.88 |

| α, β, γ (°) | α = 90, β = 105.3, γ = 90 |

| Mo-O (terminal) Bond Length | 1.68 - 1.72 Å |

| Mo-O (bridging) Bond Length | 1.89 - 2.05 Å |

| Mo-O (phosphonate) Bond Length | 2.15 Å |

| P-O Bond Length | 1.51 Å |

| Binding Mode | Bidentate Bridging |

Note: Data are hypothetical and for illustrative purposes.

Other Analytical Techniques for Structural Confirmation

While XRD provides the primary structural framework, other analytical techniques are essential for corroborating the identity, purity, and surface characteristics of this compound and its derivatives.

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This is achieved through the combustion of a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

For a newly synthesized compound like this compound, CHN analysis serves as a crucial check of its bulk purity and elemental composition. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula. For publication in most scientific journals, the experimental values must typically agree with the calculated values to within ±0.4%. nih.govnih.gov This confirms that the correct product has been synthesized and is free from significant impurities.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₁₂H₁₉O₃P)

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon | 63.15 | 63.01 | -0.14 |

| Hydrogen | 8.39 | 8.45 | +0.06 |

Note: Experimental data are hypothetical and for illustrative purposes. Nitrogen analysis would yield ~0% for this compound.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netpnnl.gov It is an indispensable tool for confirming the successful surface functionalization of substrates with molecules like this compound.

When a surface, such as a metal oxide (e.g., TiO₂, Al₂O₃) or a nanomaterial, is modified with this compound, XPS analysis can verify the presence and chemical nature of the grafted layer. nih.gov

Survey Scans: A broad survey scan detects all elements present on the surface, which would confirm the presence of Phosphorus (P), Carbon (C), and Oxygen (O) from the phosphonate ligand, in addition to the elements of the underlying substrate.

High-Resolution Scans: High-resolution scans of specific elemental regions (e.g., P 2p, C 1s, O 1s) provide detailed information about chemical bonding. The binding energy of the P 2p peak is characteristic of the phosphonate group (R-PO₃), confirming its covalent attachment to the surface. Deconvolution of the C 1s peak can distinguish between the aliphatic hexyl chain carbons, aromatic phenyl ring carbons, and the carbon atom directly bonded to the phosphorus.

This level of detail confirms that the functionalization has occurred and that the molecular integrity of the this compound has been maintained. cardiff.ac.uk

Table 4: Representative XPS Binding Energies for a TiO₂ Surface Functionalized with this compound

| Core Level | Binding Energy (eV) | Assignment |

| P 2p | ~133.5 | Phosphorus in a phosphonate (R-PO₃) environment |

| C 1s | ~284.8 | Aromatic (C-C, C-H) and Aliphatic (C-C, C-H) carbons |

| ~285.5 | Carbon attached to Phosphorus (C-P) | |

| O 1s | ~530.0 | Lattice oxygen in TiO₂ |

| ~531.5 | Oxygen in the phosphonate group (P-O-Ti) | |

| Ti 2p₃/₂ | ~458.8 | Titanium in TiO₂ |

Note: Binding energies are approximate and can vary based on the specific substrate and instrument calibration.

Advanced Applications and Functionalization of Hexyl Phenylphosphonate in Materials Science and Biomedical Research

Surface Modification and Interface Science

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. Phosphonates, in general, are recognized for their strong binding affinity to various metal oxide surfaces, making them excellent candidates for creating stable and functional surface modifications.

Functionalization of Polymeric Thin Films with Phosphonate (B1237965) Diester Groups

The introduction of phosphonate diester groups, such as those present in hexyl phenylphosphonate (B1237145), onto polymeric thin films offers a strategic approach to alter their surface chemistry and physical properties. While direct studies on hexyl phenylphosphonate are limited, the principles of polymer surface modification using analogous phosphonates provide a strong framework for understanding its potential. A general approach involves the covalent attachment of phosphonate-containing molecules to the polymer backbone or their incorporation as pendant groups during polymerization.

The phenyl group in this compound can enhance the thermal stability of the modified polymer, while the hexyl group can impart hydrophobicity and influence the film's viscoelastic properties. The phosphonate group itself can serve as a versatile anchor for further functionalization or can directly modulate surface energy and wettability. Research on other phosphonates has shown that such modifications can significantly impact the biocompatibility and adhesion characteristics of polymer surfaces. For instance, the introduction of phosphonate residues onto polystyrene and nylon has been shown to enhance the growth of human osteosarcoma cells, indicating improved biocompatibility. researchgate.netox.ac.uk

Table 1: Potential Effects of this compound Functionalization on Polymeric Thin Films

| Property | Influence of Phenyl Group | Influence of Hexyl Group | Influence of Phosphonate Group |

| Thermal Stability | Increase | Minor | Moderate Increase |

| Hydrophobicity | Increase | Significant Increase | Moderate Increase |

| Surface Energy | Decrease | Significant Decrease | Decrease |

| Adhesion | Can be tailored | Can be tailored | Strong adhesion to oxides |

| Biocompatibility | Can be tailored | Can be tailored | Generally enhances |

This table is generated based on the established chemical principles of the constituent functional groups of this compound.

Modulation of Protein Adsorption Dynamics on Functionalized Surfaces

The initial event upon the implantation of a biomaterial into a biological environment is the adsorption of proteins to its surface. nih.gov This adsorbed protein layer mediates subsequent cellular interactions and ultimately determines the biocompatibility of the material. nih.gov The surface chemistry plays a pivotal role in dictating the composition, conformation, and bioactivity of the adsorbed protein layer.

Surfaces functionalized with this compound would present a mixed hydrophobic-aromatic character. The hydrophobic hexyl chains are expected to promote the adsorption of proteins through hydrophobic interactions, a key driving force in protein adsorption. informaticsjournals.co.in The phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins. The interplay of these interactions can influence the selectivity of protein adsorption. For example, hydrophobic surfaces tend to have a higher affinity for adhesion proteins like fibronectin and vitronectin, while more hydrophilic surfaces may preferentially adsorb albumin. nih.gov

The conformation of adsorbed proteins is also critical. A surface that denatures proteins upon adsorption can trigger adverse biological responses, such as inflammation or blood coagulation. The flexibility of the hexyl chains and the rigidity of the phenyl groups in a this compound-modified surface could influence the degree of conformational change in adsorbing proteins. Understanding and controlling these dynamics are crucial for designing biomaterials that elicit specific and desired biological responses.

Design and Development of Hybrid Materials

Organic-inorganic hybrid materials combine the distinct properties of their constituent phases to create novel materials with enhanced functionalities. The phosphonate group in this compound can act as a robust linker to inorganic components, particularly metal oxides, enabling the formation of a wide array of hybrid structures.

Mesoporous Titania-Bisphosphonate Hybrids for High Surface Area Materials

Research into bridged mesoporous oxo-phosphonates has demonstrated a versatile strategy for creating hybrid materials with high surface areas and tunable porosities. 20.210.105 In these systems, bisphosphonates act as organic linkers that bridge inorganic (e.g., titania) nanodomains. While these studies primarily utilize bisphosphonates, the underlying principles are applicable to the incorporation of monophosphonates like this compound.

This compound could be employed as a surface-modifying agent in these hybrid materials, where it would not bridge inorganic centers but rather terminate the surface of the inorganic nanodomains. This would allow for precise control over the surface chemistry of the pores. The hexyl and phenyl groups would line the porous channels, tailoring their hydrophobicity and affinity for specific molecules. This approach could be valuable in applications such as catalysis, separation, and drug delivery.

Table 2: Comparison of Bisphosphonate Linkers and this compound in Hybrid Materials

| Feature | Bisphosphonate Linker | This compound (as surface modifier) |

| Role in Structure | Bridging, network-forming | Surface-terminating, pore-functionalizing |

| Effect on Porosity | Creates and defines pores | Modifies pore surface chemistry |

| Functionality | Structural integrity, tunability | Tailored surface interactions |

| Example Application | High surface area catalysts | Selective adsorption media |

This table provides a conceptual comparison based on the structural differences between bisphosphonates and monophosphonates in the context of hybrid material synthesis.

Tailoring Organic Linkers in Bridged Mesoporous Oxo-Phosphonates

The versatility of the bridged mesoporous oxo-phosphonate synthesis lies in the ability to tailor the organic linker to achieve desired material properties. Studies have explored a variety of bisphosphonate precursors with both flexible (e.g., propyl, hexyl) and rigid (e.g., phenyl, biphenyl) organic linkers. 20.210.105 The choice of linker has a direct impact on the porosity and stability of the resulting hybrid material.

The incorporation of a hexyl group, as seen in some bisphosphonate analogs, introduces flexibility into the hybrid framework. If this compound were used as a co-linker or a surface modifier, the hexyl chains would enhance the material's affinity for non-polar molecules, making it a promising candidate for the adsorption of organic pollutants from aqueous solutions. The phenyl group, on the other hand, would add a degree of rigidity and provide sites for aromatic interactions. This ability to fine-tune the chemical environment within the pores is a key advantage of this class of hybrid materials.

Role in Enzyme Inhibition and Biological Modulation (Mechanistic Studies)

Phosphonates are well-known for their ability to act as mimics of phosphate (B84403) esters or of the transition states of enzymatic reactions involving phosphate groups. This mimicry allows them to function as potent and selective enzyme inhibitors.

The general mechanism of enzyme inhibition by organophosphorus compounds, a class that includes this compound, often involves the phosphorylation of a catalytically important serine residue in the active site of the enzyme. nih.gov This results in an inactive, covalently modified enzyme. The specificity of the inhibitor is determined by the nature of the organic groups attached to the phosphorus atom.

In the case of this compound, the phenyl and hexyl groups would be expected to interact with the substrate-binding pocket of the target enzyme. The hydrophobic hexyl chain could fit into a hydrophobic pocket, while the phenyl group could engage in interactions with aromatic or hydrophobic residues. The effectiveness of inhibition would depend on the complementarity between the structure of this compound and the active site of the enzyme.

While no specific mechanistic studies on the enzyme inhibitory activity of this compound have been reported, research on other phosphonates provides a strong basis for its potential in this area. For example, bisphosphonates are known to inhibit enzymes of the isoprene (B109036) biosynthesis pathway by binding to the allylic binding sites. nih.gov Similarly, peptidyl α-aminoalkylphosphonate diphenyl esters have been investigated as inhibitors of chymotrypsin (B1334515) and subtilisin. kisti.re.kr These examples highlight the potential for designing phosphonate-based inhibitors for a wide range of enzymatic targets, and this compound represents a scaffold that could be explored in this context.

Inhibitory Action on Microsomal Monooxygenases (MMs)

While direct studies on this compound are not extensively detailed, the broader class of organophosphorus compounds is known to interact with microsomal monooxygenase systems, such as cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide array of xenobiotics. Some organophosphorus pesticides, for instance, undergo bioactivation by CYP450 enzymes, where an oxidative desulfuration reaction converts a P=S bond to a more potent P=O bond, leading to enhanced inhibitory effects on target enzymes like acetylcholinesterase. wikipedia.orgnih.gov Conversely, certain organophosphate esters have been shown to act as direct inhibitors of specific CYP450 isoforms, which can lead to significant drug-drug interactions if co-administered with substances metabolized by the same enzymes. nih.gov The inhibitory potential is highly dependent on the specific structure of the organophosphorus compound and the particular CYP450 isoform. For example, studies on rat liver microsomes have shown that various organophosphate esters can inhibit carboxylesterase activity, with aromatic esters like triphenyl phosphate demonstrating significant inhibitory effects. nih.gov

Influence on O-demethylation, O-deacylation, and N-demethylation Processes

O-demethylation, O-deacylation, and N-demethylation are critical metabolic pathways catalyzed by enzymes like cytochrome P450s. frontiersin.orgnih.gov These reactions are essential for the breakdown and clearance of numerous drugs and foreign compounds. The interaction of organophosphorus compounds with these processes is complex. Inhibition of these demethylation pathways can occur, altering the pharmacokinetic profiles of various substances. The specific influence of a compound like this compound would depend on its ability to bind to the active site of the enzymes responsible for these transformations. frontiersin.org Research on opiates, for example, has extensively studied the enzymatic N- and O-demethylation processes and the various chemical agents that can effect these transformations, highlighting the complexity of modulating these pathways. chim.itnih.govresearchgate.net

Design of Phosphonate-Based Enzyme Inhibitors

The design of enzyme inhibitors is a cornerstone of drug discovery, and phosphonates are particularly valuable in this field. nih.gov The phosphonate group serves as an excellent bioisostere, or chemical mimic, of the phosphate group. eurekaselect.comresearchgate.net Many biological processes involve phosphate esters as substrates or intermediates, which are often susceptible to hydrolysis. By replacing the labile P-O-C bond of a phosphate with the robust P-C bond of a phosphonate, chemists can create stable analogues of natural substrates or of the high-energy tetrahedral transition states that occur during enzymatic reactions. nih.goveurekaselect.com

These phosphonate-based molecules can bind tightly to the active site of an enzyme without undergoing a reaction, acting as potent competitive inhibitors. frontiersin.org This strategy has been successfully employed to develop a wide range of therapeutic agents, including antivirals like Tenofovir and antibiotics like Fosfomycin. wikipedia.orgnih.gov

| Feature | Phosphate Ester | Phosphonate Analogue |

| Structure | R-O-PO(OR')₂ | R-PO(OR')₂ |

| Key Bond | P-O-C | P-C |

| Hydrolytic Stability | Labile | Stable |

| Enzymatic Stability | Susceptible to cleavage | Resistant to cleavage |

| Mimicry | Substrate / Product | Transition-state / Non-hydrolyzable substrate |

Catalysis and Industrial Additives

Organophosphorus compounds, including phosphonates and their derivatives, are utilized in organic synthesis as ligands and, in some cases, as catalysts. wikipedia.orgunl.pt Their electronic and steric properties can be tuned by altering the substituents on the phosphorus atom, making them versatile tools for controlling the reactivity and selectivity of metal-catalyzed reactions. rsc.org For instance, chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. unl.pt While the direct use of this compound as a catalyst for nitrile silylation is not prominently documented, the fundamental properties of organophosphorus compounds suggest potential applicability. Reactions involving silylation often benefit from catalysts that can activate either the silicon reagent or the substrate. acs.orgacs.org Recent studies have shown that organic phosphates and phosphonates can catalyze dynamic transesterification reactions, highlighting their potential in promoting bond exchange processes. researchgate.net

One of the most significant industrial applications of phosphonates is in water treatment as scale and corrosion inhibitors. biosourceinc.com Mineral scale, such as calcium carbonate, can precipitate from water and deposit on surfaces in pipes (B44673) and heat exchangers, leading to reduced efficiency and equipment failure. nbinno.comhw.ac.uk

Phosphonates function as "threshold inhibitors," meaning they are effective at substoichiometric concentrations. biosourceinc.com Their mechanism of action is multifaceted:

Chelation/Sequestration : Phosphonates bind to metal ions like Ca²⁺ and Mg²⁺ in the water, keeping them in solution and preventing them from precipitating. nbinno.comphosphonates.org

Crystal Growth Inhibition : They adsorb onto the active growth sites of newly forming mineral crystals, disrupting the crystal lattice and preventing further growth. nbinno.com

Dispersion : By adsorbing onto small particles, the negatively charged phosphonate groups increase electrostatic repulsion, preventing the particles from agglomerating into larger scale deposits. nih.gov

As corrosion inhibitors, phosphonates can adsorb onto metal surfaces, forming a protective film that passivates the metal and prevents corrosive elements from reaching it. nih.gov

| Phosphonate Inhibitor | Primary Application(s) | Key Characteristics |

| HEDP (Etidronic Acid) | Scale and corrosion inhibition | Widely used in cooling water, detergents. wikipedia.org |

| ATMP (Aminotris(methylenephosphonic acid)) | Chelation, scale inhibition | Strong chelating agent for metal ions. wikipedia.org |

| DTPMP (Diethylenetriamine pentakis (methylene phosphonic acid)) | Scale inhibition in harsh conditions | Used in oilfield applications for scale control. rsc.org |

| PBTC (Phosphonobutane-tricarboxylic acid) | Scale inhibition, high stability | High stability to oxidizing agents like chlorine. biosourceinc.com |

Phosphonates in Pharmaceutical and Agrochemical Contexts (excluding clinical data)

The unique properties of the phosphonate group have made it a vital component in numerous pharmaceutical and agrochemical products. researchgate.net The stability of the P-C bond ensures that the molecule can reach its biological target intact. eurekaselect.com

In medicine, besides the enzyme inhibitors mentioned previously, bisphosphonates (containing two phosphonate groups) are a major class of drugs used to treat bone disorders. wikipedia.org They selectively adsorb onto the mineral component of bone, where they inhibit osteoclast-mediated bone resorption. researchgate.net Phosphonate-based radiopharmaceuticals are also developed for diagnosing and treating bone metastases. researchgate.netnih.gov

In agriculture, the most well-known phosphonate is glyphosate, the active ingredient in many broad-spectrum herbicides. wikipedia.org It acts by inhibiting a key enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants but is absent in animals. Another application is in fungicides, where compounds like Fosetyl-Al are effective against oomycete pathogens. nih.govresearchgate.net These phosphonate-based fungicides can act directly on the pathogen and also stimulate the plant's natural defense mechanisms. researchgate.netmdpi.com

Nucleoside Phosphonate Prodrug Design

There is no available research to indicate that this compound has been investigated or utilized as a component in the design of nucleoside phosphonate prodrugs. The existing literature on nucleoside phosphonate prodrugs focuses on other chemical moieties and strategies to enhance the therapeutic efficacy of nucleoside analogues.

Computational Chemistry and Theoretical Investigations of Hexyl Phenylphosphonate

Mechanistic Studies of Reaction Pathways

Theoretical studies are instrumental in elucidating the complex reaction pathways involving phosphonates. While specific mechanistic studies focused solely on hexyl phenylphosphonate (B1237145) are not extensively documented, computational models of related phosphonate (B1237965) reactions provide a framework for understanding its potential transformations.

One common reaction for forming related compounds, α-aminophosphonates, is the Kabachnik-Fields reaction. rsc.org Computational studies of this and similar reactions help determine the most plausible pathways, often involving the formation of intermediates and transition states. rsc.org For instance, density functional theory (DFT) calculations can map out the energy landscape of a reaction, identifying the lowest energy pathway from reactants to products.

In biological systems, enzymes can catalyze unusual reactions such as 1,2-phosphono migrations. nih.gov Mechanistic studies combining X-ray crystallography and computational modeling suggest that such transformations can proceed through the formation of a substrate-derived cation intermediate. nih.gov These theoretical models provide compelling evidence for reaction mechanisms that can be applied to a broad range of organophosphonates, including hexyl phenylphosphonate, to predict their behavior in different chemical and biological environments. nih.gov DFT calculations have been used to study cycloaddition reactions involving zwitterionic palladium species, confirming reaction pathways and the influence of additives. mdpi.com

Environmental Considerations and Green Chemistry Aspects of Phosphonates

Environmental Fate and Transport of Organophosphorus Compounds

The environmental journey of organophosphorus compounds, including esters like hexyl phenylphosphonate (B1237145), is dictated by a combination of their physicochemical properties and the characteristics of the surrounding environmental media, such as soil and water. osti.gov The key factors governing their transport and fate are water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow), which together influence their distribution among air, water, and soil. osti.gov

Organophosphorus compounds exhibit a wide range of water solubility. geoscienceworld.org Those with higher solubility are more readily transported through soil profiles and can potentially leach into groundwater or enter surface waters through runoff. geoscienceworld.orgethernet.edu.et Conversely, compounds with low water solubility tend to remain in the upper soil layers. The transport of these compounds in the environment means they can be found in soil, groundwater, rivers, and even the atmosphere, highlighting the potential for long-range transport. geoscienceworld.orgbeyondpesticides.org

Sorption, the process by which chemicals bind to soil particles, is a critical factor in determining their mobility. geoscienceworld.orgcaliforniaagriculture.org The extent of sorption depends on the soil's organic matter and clay content, as well as the pesticide's specific properties. californiaagriculture.orgsagrainmag.co.za Compounds that are strongly adsorbed by soil particles have low mobility and are less likely to leach. sagrainmag.co.za The interaction between organophosphorus compounds and soil can involve adsorption to mineral surfaces or organic matter. geoscienceworld.org This binding can temporarily immobilize the compounds, but desorption can occur, releasing them back into the soil solution. The persistence of these compounds can vary, with some being detected in soils years after their initial application. geoscienceworld.org

The following table summarizes the key processes influencing the environmental fate and transport of organophosphorus compounds.

| Process | Description | Key Influencing Factors |

| Leaching | Downward movement of a substance through the soil profile with water. | Water solubility, soil type (sandy soils allow more leaching), adsorption characteristics. ethernet.edu.etsagrainmag.co.za |

| Runoff | Movement of a substance across the land surface into nearby surface waters. | Water solubility, rainfall intensity, land slope, soil permeability. ethernet.edu.et |

| Sorption | Binding of a substance to soil particles (clay and organic matter). | Soil composition, substance's chemical structure, octanol-water partition coefficient (Kow). geoscienceworld.orgcaliforniaagriculture.org |

| Volatilization | Conversion of a substance from a solid or liquid to a gaseous state, allowing atmospheric transport. | Vapor pressure, temperature, air movement. osti.govmdpi.com |

Biodegradation and Photodegradation of Phosphonates

Phosphonates are characterized by a direct carbon-to-phosphorus (C–P) bond, which is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.runih.gov This inherent stability can lead to their persistence in the environment. However, specific biological and photochemical pathways exist for their degradation.

Photodegradation: Photodegradation, or photolysis, is another significant transformation process for organophosphorus compounds in the environment, particularly in aquatic systems. researchgate.netresearchgate.net This process involves the breakdown of the chemical structure by sunlight. nih.gov The rate and pathway of photodegradation can be influenced by the presence of other substances in the water, such as humic acids. researchgate.net For some organophosphorus compounds, direct photolysis is a key degradation mechanism. researchgate.net The process can involve the cleavage of bonds, such as the P-S-C bond in certain pesticides, and oxidation, leading to the formation of various photoproducts. nih.gov The resulting degradation byproducts may be more or less toxic and persistent than the parent compound. researchgate.net In some cases, photodegradation of metal-complexed phosphonates, especially with iron(III), can occur rapidly. nbinno.com

| Degradation Pathway | Description | Key Factors |

| Biodegradation | Breakdown of compounds by microorganisms. | Presence of specific microbial enzymes (e.g., C-P lyase), nutrient availability (phosphorus limitation), chemical structure of the phosphonate (B1237965). msu.runih.govnbinno.com |

| Photodegradation | Breakdown of compounds by light energy (e.g., sunlight). | Light intensity, wavelength, presence of photosensitizers (e.g., humic substances), chemical structure. researchgate.netnih.gov |

Sustainable Synthetic Methods for Phosphonates

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign methods for synthesizing phosphonates. rsc.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption compared to traditional methods like the Michaelis-Arbuzov reaction. frontiersin.org

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green tool in organic synthesis. youtube.com Ultrasound irradiation enhances reaction rates and yields by creating localized high-temperature and high-pressure zones through a phenomenon called acoustic cavitation. youtube.com This method often requires shorter reaction times and can be performed under milder conditions than conventional heating. youtube.com Ultrasound-assisted synthesis has been successfully applied to the one-pot, three-component synthesis of α-aminophosphonates from aldehydes, amines, and phosphites, sometimes without the need for a catalyst. rsc.orgresearchgate.netnih.gov The combination of ultrasound with heterogeneous catalysts has also proven to be a powerful strategy, improving the dispersion and surface area of the catalyst. nih.gov

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Synthesizing phosphonates under solvent-free conditions minimizes waste and environmental impact. rsc.org These reactions are frequently facilitated by microwave (MW) irradiation, which provides rapid and efficient heating. researchgate.net For example, the conversion of monoalkyl phosphonic derivatives to dialkyl alkylphosphonates has been achieved under solvent-free, MW-assisted conditions. researchgate.net The one-pot synthesis of α-aminophosphonates has also been effectively carried out without solvents, demonstrating high efficiency and cleaner reaction profiles.

The use of efficient and recyclable catalysts can significantly improve the sustainability of phosphonate synthesis. rsc.org Research in this area focuses on developing catalysts that are highly active, selective, and can be easily separated from the reaction mixture.

Palladium-based Catalysts : The Hirao reaction, a cross-coupling reaction to form C-P bonds, traditionally uses palladium catalysts. Green chemistry efforts have focused on improving these catalytic systems. rsc.orgresearchgate.net

PEG/KI System : An efficient and environmentally friendly protocol for synthesizing benzyl (B1604629) phosphonates uses a potassium iodide (KI)/potassium carbonate (K2CO3) catalytic system in polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent. frontiersin.org This avoids the need for volatile organic solvents. frontiersin.org

Zirconium Phosphates and Phosphonates : These materials have gained attention as versatile solid acid catalysts. mdpi.com Their layered structure contains both Brønsted acid sites (P-OH groups) and Lewis acid sites (Zr4+ centers), making them effective for various organic transformations. mdpi.com They are noted for their high thermal and chemical stability. mdpi.com

The table below highlights yields from various sustainable synthetic approaches for phosphonates.

| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Ultrasound-Assisted | Aldehydes, Anilines, Diethyl phosphite (B83602) | Catalyst-free, Ultrasound | 89-95% | rsc.org |

| Solvent-Free (One-Pot) | Benzaldehydes, 4-phenylazo-phenylamine, Dimethyl phosphite | Formic acid, 60°C | Excellent | |

| Green Catalytic System | Benzyl halides, Triethyl phosphite | KI/K2CO3, PEG-400, Room Temp. | High | frontiersin.org |

Recovery and Recycling Strategies for Phosphonate Materials

The increasing use of phosphonates has led to concerns about phosphorus as a limited resource and the potential for eutrophication in water bodies. tandfonline.comresearchgate.net Consequently, developing strategies to recover and recycle phosphonates from waste streams is a critical aspect of sustainable chemistry.

Recovery from Wastewater: A primary focus of recovery efforts is on industrial and municipal wastewater, where phosphonates are used as antiscalants and corrosion inhibitors. tandfonline.comnih.gov Adsorption has emerged as a cost-effective technology for removing and recovering low concentrations of phosphonates. tandfonline.comresearchgate.net Novel adsorbents, such as magnetically separable microparticles modified with ZnFeZr-oxyhydroxide, have shown high efficiency in capturing phosphonates from water. nih.gov The adsorbed phosphonates can then be desorbed using a regenerating solution (e.g., NaOH), allowing for both the reuse of the adsorbent and the recovery of a concentrated phosphonate solution. tandfonline.comnih.gov Other strategies involve electrochemical degradation of the phosphonate to form orthophosphate, which can then be recovered. researchgate.net

Recycling of Phosphonate Polymers: Phosphonates are incorporated into polymers to impart properties such as flame retardancy and ion-affinity for water purification. researchgate.netmdpi.com The end-of-life management of these materials is an important consideration. Chemical recycling, which involves the depolymerization of polymers back to their constituent monomers, offers a promising route to a circular economy for plastics. wur.nl This "back-to-monomer" approach allows the recovered monomers to be repolymerized into new, high-quality materials, avoiding the downcycling often associated with mechanical recycling. wur.nl While specific industrial processes for polyphosphonates are not widespread, the chemical principles of depolymerizing condensation polymers, such as polyesters and polyamides, could potentially be adapted for phosphonate-containing polymers. wur.nl

| Strategy | Application | Method | Outcome |

| Recovery | Wastewater Treatment | Adsorption onto novel materials (e.g., ZnFeZr-oxyhydroxide), followed by desorption. tandfonline.comnih.gov | Removal of phosphonates from effluent; recovery of concentrated phosphorus solution. |

| Recycling | Polymer Waste | Chemical depolymerization of phosphonate-containing polymers. wur.nl | Recovery of monomers for the synthesis of new virgin-quality polymers. |

Q & A

Q. What established synthetic routes are available for hexyl phenylphosphonate, and how can purity be validated?

this compound can be synthesized via esterification of phenylphosphonic acid with hexanol under catalytic conditions (e.g., acid catalysts or coupling agents). Key steps include:

- Reflux conditions : Optimize molar ratios and reaction time to minimize byproducts like unreacted hexanol or diesters .

- Purification : Use solvent extraction (e.g., dichloromethane/water partitioning) to isolate the product, followed by column chromatography for further refinement .

- Purity validation :

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Hydrophobicity : Measure logP values using shake-flask or chromatographic methods (e.g., reverse-phase HPLC) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for alkyl phosphonates) .

- Acid dissociation constants (pKa) : Use potentiometric titration in aqueous/organic solvent mixtures to determine protonation behavior .

Reference data for phenylphosphonic acid (pKa₁ ≈ 1.5, pKa₂ ≈ 6.8) can guide extrapolations for hexyl derivatives .

Q. How is this compound utilized in modifying oligonucleotides, and what analytical techniques evaluate its impact on hybridization?

- Stereospecific incorporation : Introduce phenylphosphonate groups at specific phosphorus centers via solid-phase synthesis .

- Hybridization assays :

- Thermal melting (Tm) : Compare duplex stability with unmodified DNA/RNA using UV spectrophotometry. Phenylphosphonate modifications may stabilize RNA hybrids (ΔTm ≈ +0.5–1.0°C) while slightly destabilizing DNA-DNA duplexes .

- Circular dichroism (CD) : Monitor conformational changes in modified oligonucleotides .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length) in phenylphosphonate derivatives affect their performance in polymer composites?

- Experimental design :

- Synthesize analogs (methyl, butyl, hexyl) and compare dispersion in polymer matrices (e.g., PLA or PBSA) via SEM/EDX .

- Assess mechanical properties (tensile strength, modulus) using dynamic mechanical analysis (DMA). Longer alkyl chains (hexyl) enhance interfacial adhesion but may reduce crystallinity .

- Data interpretation : Correlate chain length with degradation rates in hydrolytic environments (pH 7.4 buffer, 37°C) .

Q. What strategies resolve contradictions in reported stability data for phenylphosphonate-modified materials?

- Systematic review : Cross-reference class-based data (e.g., organophosphates) and perform supplemental literature searches to identify overlooked variables (e.g., humidity, trace catalysts) .

- Multi-technique validation : Combine TGA, differential scanning calorimetry (DSC), and accelerated aging studies to isolate degradation pathways .

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability in synthesis or processing .

Q. How can this compound’s stereochemical configuration be controlled during synthesis, and what are the implications for bioactivity?

- Chiral synthesis : Use enantiopure catalysts (e.g., BINOL-derived phosphates) to favor RP or SP configurations at phosphorus .

- Bioactivity assays :

- Test antiviral/antibacterial activity against model organisms (e.g., E. coli), comparing stereoisomers.

- Evaluate cytotoxicity via MTT assays, noting that SP configurations may enhance membrane permeability .

Q. What methodologies address ethical and safety challenges in handling this compound?

- Safety protocols :

- Ethical compliance : Document synthesis and application protocols rigorously for institutional review board (IRB) approval, especially for biomedical studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.